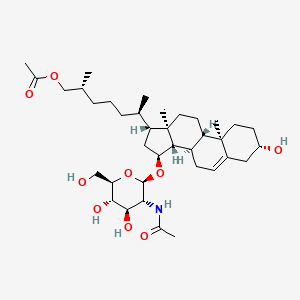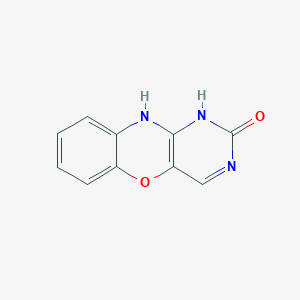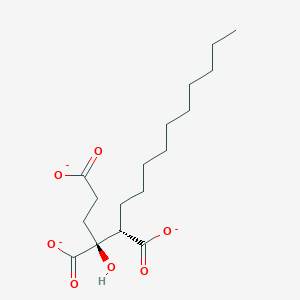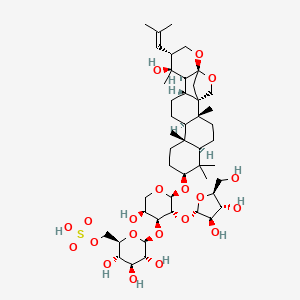
Bacopaside I
Vue d'ensemble
Description
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le Bacopaside I est principalement extrait de Bacopa monnieri par une série de techniques d’extraction par solvant et de chromatographie. La matière végétale est généralement séchée et réduite en poudre avant d’être soumise à une extraction avec des solvants tels que le méthanol ou l’éthanol. L’extrait est ensuite purifié à l’aide de méthodes chromatographiques telles que la chromatographie en phase liquide à haute performance (CLHP) afin d’isoler le this compound .
Méthodes de Production Industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de Bacopa monnieri. Le processus comprend :
Récolte et Séchage : Bacopa monnieri est récoltée et séchée dans des conditions contrôlées afin de préserver ses composés bioactifs.
Extraction par Solvant : La matière végétale séchée est extraite à l’aide de solvants tels que l’éthanol ou le méthanol.
Purification : L’extrait brut est purifié à l’aide de techniques telles que la CLHP afin d’obtenir du this compound de haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions : Le Bacopaside I subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés, qui peuvent présenter des activités biologiques modifiées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, ce qui peut conduire à de nouveaux composés aux propriétés uniques.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers réactifs, tels que les halogénoalcanes et les chlorures d’acyle, sont utilisés dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun ayant potentiellement des activités biologiques différentes .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans l’étude des saponines triterpéniques et de leurs propriétés chimiques.
Biologie : Investigé pour son rôle dans les processus cellulaires, notamment les activités antioxydantes et de piégeage des radicaux libres.
Médecine : Étudié pour ses effets thérapeutiques potentiels, tels que les effets antidépresseurs, la neuroprotection et l’amélioration cognitive.
Industrie : Utilisé dans le développement de nutraceutiques et de compléments alimentaires en raison de ses propriétés bénéfiques pour la santé
Applications De Recherche Scientifique
Bacopaside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpene saponins and their chemical properties.
Biology: Investigated for its role in cellular processes, including antioxidant and free radical scavenging activities.
Medicine: Studied for its potential therapeutic effects, such as antidepressant-like effects, neuroprotection, and cognitive enhancement.
Industry: Utilized in the development of nutraceuticals and herbal supplements due to its health-promoting properties
Mécanisme D'action
Le Bacopaside I exerce ses effets par plusieurs mécanismes :
Activité Antioxydante : Il piège les radicaux libres et réduit le stress oxydatif, protégeant les cellules des dommages.
Neuroprotection : Il module les niveaux de neurotransmetteurs et améliore la plasticité synaptique, contribuant à ses effets d’amélioration cognitive.
Effets Antidépresseurs : Il influence le système noradrénergique et réduit le stress oxydatif, ce qui pourrait expliquer ses effets antidépresseurs
Comparaison Avec Des Composés Similaires
Le Bacopaside I fait partie d’une famille de saponines triterpéniques connues sous le nom de bacopasides. Les composés similaires comprennent :
Bacopaside II : Une autre saponine provenant de Bacopa monnieri avec des propriétés pharmacologiques similaires.
Bacopaside III : Exhibe des effets neuroprotecteurs et d’amélioration cognitive.
Bacopaside IV : Connu pour ses activités antioxydantes et anti-inflammatoires
Unicité du this compound : Le this compound se distingue par ses puissants effets antioxydants et antidépresseurs, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWOYHZBNAJGA-YAOMZRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382148-47-2 | |
| Record name | Bacopaside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BACOPASIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Bacopaside I and where is it found?
A1: this compound is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]
Q3: How does this compound exert its effects on the nervous system?
A3: While the exact mechanisms are still under investigation, research suggests that this compound contributes to neuroprotection through various pathways:
- Antioxidant activity: this compound exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.
- Cerebral energy metabolism: Studies indicate that this compound improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []
- Neurotransmitter modulation: There is evidence suggesting that this compound may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.
- Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that this compound might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.
Q4: What are the potential therapeutic applications of this compound?
A4: Research on this compound points towards its potential use in addressing several health conditions:
- Cognitive enhancement: this compound has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.
- Neurodegenerative diseases: Due to its neuroprotective properties, this compound is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []
- Depression and anxiety: Studies suggest that this compound may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]
- Stroke recovery: Preclinical research indicates that this compound might help reduce brain damage and improve functional recovery after a stroke. [, ]
Q5: How is this compound absorbed and metabolized in the body?
A5: While detailed pharmacokinetic studies on this compound are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]
Q6: Are there any known safety concerns associated with this compound?
A6: Research on the safety profile of this compound is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated this compound. []
Q7: What are the challenges in developing this compound as a therapeutic agent?
A7: Some challenges in developing this compound as a drug candidate include:
- Bioavailability: Like many saponins, this compound may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]
- Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver this compound across this barrier is crucial for its therapeutic success in neurological disorders. [, ]
- Standardization and quality control: Ensuring consistent quality and purity of this compound extracts is vital for reliable research and therapeutic applications. [, ]
Q8: What are the future directions for research on this compound?
A8: Future research on this compound will likely focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


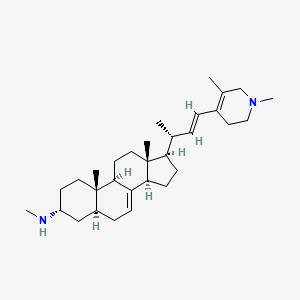
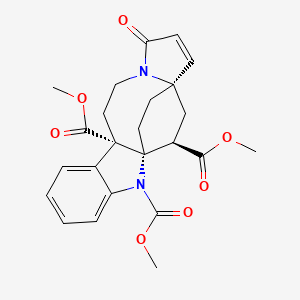

![(3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1259082.png)
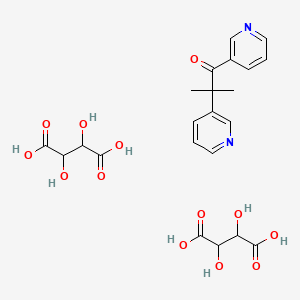

![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
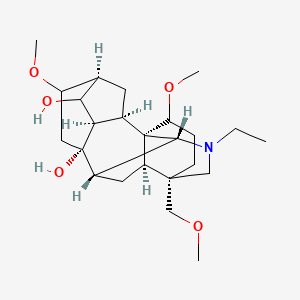
![(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one](/img/structure/B1259090.png)
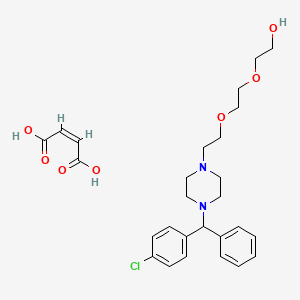
![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)
